molecular formula C25H29NO4S B491642 N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(2,4,6-trimethylbenzenesulfonyl)butanamide CAS No. 518317-72-1

N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(2,4,6-trimethylbenzenesulfonyl)butanamide

Cat. No.: B491642
CAS No.: 518317-72-1
M. Wt: 439.6g/mol
InChI Key: YTHHSQDLWZNAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-4-yl}-N-(2,4,6-trimethylbenzenesulfonyl)butanamide is a structurally complex compound characterized by a tricyclic 8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene core fused with a 2,4,6-trimethylbenzenesulfonyl group via a butanamide linker. The 2,4,6-trimethylbenzenesulfonyl group is known to enhance metabolic stability and binding affinity in drug design, while the tricyclic system may contribute to rigid spatial orientation for target interactions .

Properties

IUPAC Name

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,6-trimethylphenyl)sulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4S/c1-5-8-24(27)26(31(28,29)25-17(3)13-16(2)14-18(25)4)19-11-12-23-21(15-19)20-9-6-7-10-22(20)30-23/h11-15H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHHSQDLWZNAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(2,4,6-trimethylbenzenesulfonyl)butanamide is a complex organic compound characterized by its unique tricyclic structure and sulfonamide moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a tricyclic core that contributes to its biological activity through interactions with various molecular targets. The sulfonamide group enhances its binding affinity to specific enzymes or receptors.

Chemical Information

PropertyValue
Chemical Formula C17H22N2O3S
Molecular Weight 342.43 g/mol
IUPAC Name This compound
SMILES CC(C)C(=O)N(C1=CC=C(C=C1)S(=O)(=O)C)C2=C(C=CC=C2C3=C(C=CC=C3)C(=O)N(C)C)C=C(C=C(C=C(C=C2)C(=O)N(C)C))

Antiviral Properties

Research indicates that compounds structurally similar to this compound exhibit antiviral properties. For instance, derivatives of usnic acid have shown efficacy against various strains of SARS-CoV-2 by inhibiting the main protease crucial for viral replication . The mechanism involves binding to the active site of the protease, thereby preventing the cleavage of polyproteins necessary for viral assembly.

Antitumor Activity

Similar compounds have demonstrated antitumor effects in vitro and in vivo. For example, studies have shown that certain tricyclic compounds can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death and proliferation control. The structural features that enhance their interaction with cellular targets are believed to contribute significantly to their efficacy.

Anti-inflammatory Effects

The sulfonamide group in this compound may also confer anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.

Case Studies

  • Usnic Acid Derivatives : A study synthesized various usnic acid derivatives that exhibited significant antiviral activity against SARS-CoV-2 strains including Wuhan and Delta variants. The derivatives were shown to inhibit the main protease effectively, suggesting a potential therapeutic application for respiratory viral infections .
  • Antitumor Efficacy : Another investigation into structurally related tricyclic compounds revealed their ability to inhibit tumor growth in xenograft models of breast cancer. The mechanism was linked to the modulation of apoptosis-related proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Linked Butanamide Derivatives

Compounds 5a–5d from Molecules (2013) share structural parallels with the target molecule, particularly in their sulfonamide and butanamide functionalities. These derivatives feature a 2-oxotetrahydrofuran-3-ylsulfamoylphenyl backbone with varying acyl chain lengths (C4–C7). Key comparisons include:

Property Compound 5a (C4) Compound 5b (C5) Compound 5c (C6) Compound 5d (C7)
Yield (%) 51.0 45.4 48.3 45.4
Melting Point (°C) 180–182 174–176 142–143 143–144
[α]D (CH3OH) +4.5° +5.7° +6.4° +4.7°
Molecular Weight 326.4 340.4 354.4 368.4

Longer acyl chains in 5a–5d correlate with lower melting points, suggesting enhanced solubility in nonpolar environments—a trend that may extend to the target molecule .

2,4,6-Trimethylbenzenesulfonyl Hydrazones

Compounds 2–26 from Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones () share the 2,4,6-trimethylbenzenesulfonyl group but replace the butanamide with hydrazone linkages. These derivatives exhibit antibacterial activity, with yields ranging from 3% to 78%. The hydrazone group introduces conformational flexibility, whereas the target compound’s amide linker may enhance stability against hydrolysis. Notably, the hydrazones’ low yield for derivative 20 (3%) highlights challenges in synthesizing electron-deficient aromatic systems—a consideration for the target’s tricyclic synthesis .

Butanamide-Based Corrosion Inhibitors

Quantum chemical studies on butanamide derivatives (M1–M3) in reveal that electron-withdrawing groups (e.g., -Cl in M1) enhance corrosion inhibition efficiency by increasing electrophilicity. The target compound’s 2,4,6-trimethylbenzenesulfonyl group, with its electron-donating methyl substituents, may reduce electrophilicity compared to M1 but improve lipophilicity for membrane penetration in biological contexts .

Physicochemical and Functional Comparisons

Solubility and Stability

  • The target compound’s tricyclic core and sulfonamide group likely reduce aqueous solubility compared to simpler butanamides (e.g., 5a–5d), necessitating formulation with co-solvents.
  • The 2,4,6-trimethylbenzenesulfonyl moiety improves metabolic stability over unsubstituted benzenesulfonyl analogs, as seen in hydrazones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.